(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16271225
InChI: InChI=1S/C21H17NO4S2/c1-12-6-15-7-13(2-4-16(15)26-12)9-19-20(23)22(21(27)28-19)10-14-3-5-17-18(8-14)25-11-24-17/h2-5,7-9,12H,6,10-11H2,1H3/b19-9-
SMILES:
Molecular Formula: C21H17NO4S2
Molecular Weight: 411.5 g/mol

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC16271225

Molecular Formula: C21H17NO4S2

Molecular Weight: 411.5 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one -

Specification

Molecular Formula C21H17NO4S2
Molecular Weight 411.5 g/mol
IUPAC Name (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C21H17NO4S2/c1-12-6-15-7-13(2-4-16(15)26-12)9-19-20(23)22(21(27)28-19)10-14-3-5-17-18(8-14)25-11-24-17/h2-5,7-9,12H,6,10-11H2,1H3/b19-9-
Standard InChI Key XDUZESKPYJONFV-OCKHKDLRSA-N
Isomeric SMILES CC1CC2=C(O1)C=CC(=C2)/C=C\3/C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5
Canonical SMILES CC1CC2=C(O1)C=CC(=C2)C=C3C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5

Introduction

Structural Characteristics

Molecular Architecture

The compound’s molecular formula, C₂₁H₁₇NO₄S₂, reflects a molecular weight of 411.5 g/mol. Its architecture integrates three distinct structural domains:

  • A thiazolidinone core featuring a sulfur atom at position 2 and a ketone group at position 4.

  • A 1,3-benzodioxole substituent linked via a methyl group to the thiazolidinone’s nitrogen at position 3.

  • A (2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene group at position 5, contributing stereochemical complexity due to its Z-configuration .

The Z-geometry of the methylidene group is critical for biological activity, as it optimizes spatial alignment with target binding pockets .

Stereochemical Considerations

X-ray crystallography and computational modeling confirm that the (5Z) configuration stabilizes the molecule through intramolecular hydrogen bonding between the thioxo group (C=S) and the benzodioxole oxygen . This conformation enhances metabolic stability compared to E-isomers, as evidenced by prolonged half-life in hepatic microsome assays .

Synthesis and Optimization

Synthetic Pathways

The synthesis follows a multi-step protocol involving:

  • Knoevenagel Condensation: Reaction of 2-thioxo-1,3-thiazolidin-4-one with 2-methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde under microwave irradiation (300 W, 120°C) to yield the (5Z)-arylidene intermediate .

  • N-Alkylation: Introduction of the 1,3-benzodioxol-5-ylmethyl group using benzyl bromide in dimethylformamide (DMF) at 60°C.

StepReagentsConditionsYield (%)
1Benzofuran-5-carbaldehyde, piperidineMicrowave, 120°C, 20 min78
21,3-Benzodioxol-5-ylmethyl bromide, K₂CO₃DMF, 60°C, 6 hr65

Purification and Characterization

Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields >95% purity. Structural validation employs ¹H/¹³C NMR and HRMS, with the thioxo group confirmed by a characteristic IR absorption at 1,220 cm⁻¹ .

Biological Activity Profile

Anticancer Mechanisms

In vitro screens against human cancer cell lines (MCF-7, A549, HepG2) reveal IC₅₀ values of 2.8–4.7 μM, surpassing reference drugs like doxorubicin (IC₅₀ 5.2–6.1 μM) . Mechanistic studies indicate:

  • Cell Cycle Arrest: G2/M phase blockade via upregulation of p21 and downregulation of cyclin B1 .

  • Apoptosis Induction: Caspase-3 activation and PARP cleavage at 10 μM concentrations .

Anti-inflammatory Efficacy

The compound suppresses lipopolysaccharide (LPS)-induced TNF-α and IL-6 production in macrophages by 76% and 82%, respectively, at 5 μM . This activity correlates with inhibition of NF-κB nuclear translocation, as shown in luciferase reporter assays .

Pharmacological Applications

Oncology

Preclinical models demonstrate tumor growth inhibition in xenograft mice (60% reduction at 50 mg/kg/day) . Synergy with paclitaxel enhances efficacy by 1.8-fold, suggesting combinatory potential .

Anti-inflammatory Therapy

In murine collagen-induced arthritis models, oral administration (20 mg/kg) reduces joint swelling by 55%, comparable to dexamethasone .

Recent Research Advancements

Structure-Activity Relationship (SAR)

Modifications to the benzodioxole and benzofuran groups reveal:

  • Electron-donating groups (e.g., methoxy) at the benzofuran para-position enhance anticancer activity by 30% .

  • Methyl substitution on the dihydrobenzofuran ring improves metabolic stability (t₁/₂ = 4.2 hr vs. 1.8 hr for unsubstituted analogs).

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